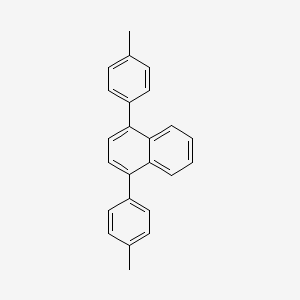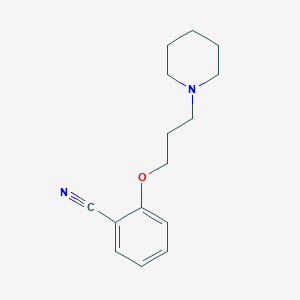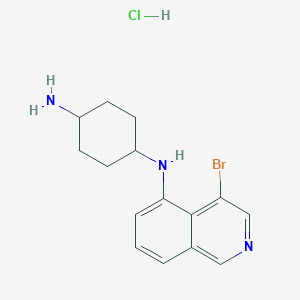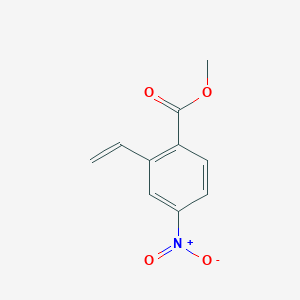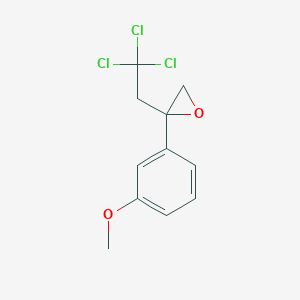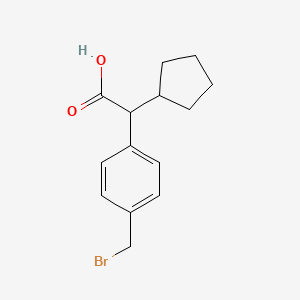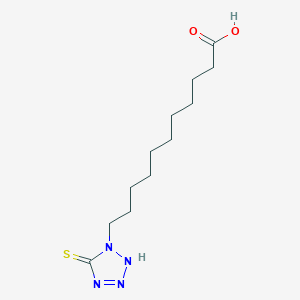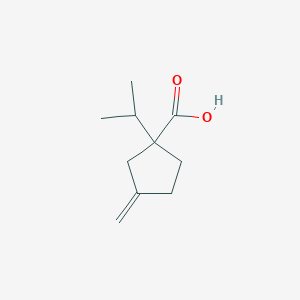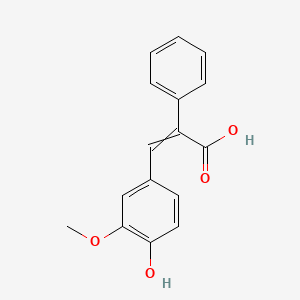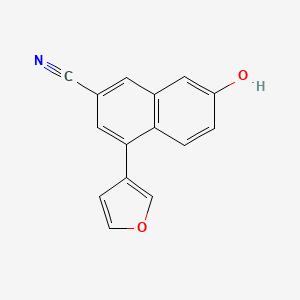
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is an organic compound that features a furan ring attached to a naphthalene core with a hydroxyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a naphthalene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 4-(furan-3-yl)-7-oxonaphthalene-2-carbonitrile.
Reduction: Formation of 4-(furan-3-yl)-7-hydroxynaphthalene-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The furan ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(furan-2-yl)-7-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-6-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-7-hydroxynaphthalene-1-carbonitrile
Uniqueness
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the furan ring and the hydroxyl group on the naphthalene core. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both a hydroxyl and a nitrile group provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C15H9NO2 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H9NO2/c16-8-10-5-12-7-13(17)1-2-14(12)15(6-10)11-3-4-18-9-11/h1-7,9,17H |
Clave InChI |
WYUPDTVRGPHHOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C=C(C=C2C3=COC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


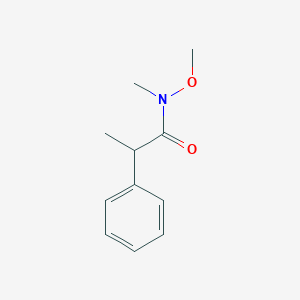
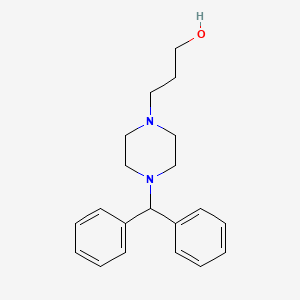
![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)

